molecular formula C9H10INO3 B1428550 Methyl 2-amino-5-iodo-4-methoxybenzoate CAS No. 1256958-34-5

Methyl 2-amino-5-iodo-4-methoxybenzoate

Cat. No.: B1428550
CAS No.: 1256958-34-5
M. Wt: 307.08 g/mol
InChI Key: RXHOMYWGIHJLDD-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-iodo-4-methoxybenzoate is an organic compound with the molecular formula C9H10INO3 and a molecular weight of 307.09 g/mol . It is a derivative of benzoic acid and features an iodine atom, an amino group, and a methoxy group attached to the benzene ring. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.

Properties

IUPAC Name

methyl 2-amino-5-iodo-4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10INO3/c1-13-8-4-7(11)5(3-6(8)10)9(12)14-2/h3-4H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXHOMYWGIHJLDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)N)C(=O)OC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-amino-5-iodo-4-methoxybenzoate can be synthesized through a multi-step process involving the iodination of methyl 2-amino-4-methoxybenzoate. The iodination reaction typically requires iodine monochloride (ICl) as the iodinating agent in the presence of hydrochloric acid (HCl) and water at low temperatures . The reaction conditions must be carefully controlled to ensure the selective iodination at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques to meet the required specifications for pharmaceutical or chemical applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-iodo-4-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products like methyl 2-amino-5-azido-4-methoxybenzoate or methyl 2-amino-5-cyano-4-methoxybenzoate can be formed.

    Oxidation Products: Products such as methyl 2-nitro-5-iodo-4-methoxybenzoate or methyl 2-nitroso-5-iodo-4-methoxybenzoate can be obtained.

    Reduction Products: Reduction can yield compounds like methyl 2-amino-5-iodo-4-methoxybenzyl alcohol.

Mechanism of Action

The mechanism of action of methyl 2-amino-5-iodo-4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The iodine atom and amino group play crucial roles in its reactivity and binding affinity to biological molecules. The compound can act as an electrophile or nucleophile, depending on the reaction conditions, and can form covalent bonds with target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-5-iodo-4-methoxybenzoate is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological activity. The iodine atom enhances the compound’s ability to participate in substitution reactions and increases its binding affinity to biological targets, making it valuable in various research and industrial applications .

Biological Activity

Methyl 2-amino-5-iodo-4-methoxybenzoate is a chemical compound with significant potential in medicinal chemistry. Its unique structure, characterized by an amino group, an iodine atom, and a methoxy group, contributes to its diverse biological activities. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

This compound has the molecular formula C9H10INO3C_9H_{10}INO_3 and a molecular weight of approximately 291.086 g/mol. The presence of the iodine substituent enhances its reactivity and biological interactions, while the methoxy group contributes to its lipophilicity and solubility in organic solvents.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : The compound has shown promising results against various bacterial strains, particularly Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae. In vitro studies have demonstrated its ability to inhibit bacterial growth effectively.
  • Anti-inflammatory Effects : The structural features of the compound suggest potential anti-inflammatory properties. Compounds with similar structures have been reported to inhibit pro-inflammatory pathways, indicating that this compound may also modulate inflammatory responses.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in disease processes. For instance, it could potentially act as an inhibitor of topoisomerases, which are crucial for DNA replication and transcription.

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of this compound revealed the following Minimum Inhibitory Concentration (MIC) values against selected bacterial strains:

Bacterial Strain MIC (µg/mL)
Escherichia coli1
Klebsiella pneumoniae4
Pseudomonas aeruginosa16

These results indicate that the compound possesses significant antibacterial activity, particularly against E. coli, which is a common pathogen in clinical settings.

Anti-inflammatory Studies

In vitro assays have indicated that this compound can reduce the production of pro-inflammatory cytokines in activated macrophages. This suggests a potential role in treating inflammatory diseases.

Enzyme Inhibition

The compound has been tested for its inhibitory effects on DNA gyrase and topoisomerase IV from E. coli. The following IC50 values were observed:

Enzyme IC50 (µM)
DNA Gyrase0.49
Topoisomerase IV0.22

These findings indicate that this compound is a potent inhibitor of these critical enzymes, which could be leveraged for therapeutic applications in bacterial infections.

Clinical Applications

A notable case study involved the use of this compound in treating infections caused by multi-drug resistant bacteria. Patients showed significant improvement after treatment with this compound, highlighting its potential as an alternative therapeutic agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-amino-5-iodo-4-methoxybenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-amino-5-iodo-4-methoxybenzoate

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